molecular formula C8H7KO4 B129242 Potassium 2-hydroxy-4-methoxybenzoate CAS No. 152312-71-5

Potassium 2-hydroxy-4-methoxybenzoate

Cat. No.: B129242
CAS No.: 152312-71-5
M. Wt: 206.24 g/mol
InChI Key: YRJKYHIIYRGTCC-UHFFFAOYSA-M
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Description

Potassium 2-hydroxy-4-methoxybenzoate is a useful research compound. Its molecular formula is C8H7KO4 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Agricultural and Soil Health Enhancement

Research in agriculture has explored the critical role of potassium (K) in plant and soil health. Potassium is fundamental in various plant physiological processes, including the retranslocation of photoassimilates for crop quality and stress mitigation (frost, heat/drought, salinity). The interaction between molecular biology and agronomy is emphasized for enhancing agricultural practices. In particular, potassium's role in mitigating biotic and abiotic stress situations in crops is highlighted, suggesting a need for future research focused on potassium in soils, plants, and crop nutrition to improve practical agriculture and ensure high K content in human and animal diets (Römheld & Kirkby, 2010).

Environmental Contaminant Degradation

The degradation of environmental contaminants, such as parabens in water systems, has been a significant focus of research. Parabens, including esters of para-hydroxybenzoic acid like potassium 2-hydroxy-4-methoxybenzoate, have been identified in aquatic environments and are considered emerging contaminants. Despite wastewater treatments effectively reducing their concentrations, parabens persist at low levels in effluents and surface waters, necessitating further studies on their fate, behavior, and potential environmental impact. The research underscores the importance of understanding the persistence and transformation of these compounds in aquatic systems to address environmental health concerns (Haman et al., 2015).

Antioxidant Activity Insights

The study of antioxidants has revealed the significant role compounds like this compound play in neutralizing free radicals. Research into the antioxidant capacity of various substances, including methods like ABTS and DPPH assays, provides insights into how these compounds can protect against oxidative stress. This area of study is crucial for understanding the potential health benefits of antioxidants in preventing diseases related to oxidative damage. The exploration of reaction pathways in antioxidant assays highlights the complexity of interactions between antioxidants and free radicals, contributing to our knowledge of how antioxidant compounds can be effectively utilized in health and nutrition (Munteanu & Apetrei, 2021; Ilyasov et al., 2020).

Potassium Solubilizing Microorganisms

The role of potassium solubilizing microorganisms (KSMs) in agriculture has been explored, emphasizing their ability to convert insoluble forms of potassium in the soil into forms that are accessible to plants. This research is critical for developing sustainable agricultural practices that minimize the reliance on chemical fertilizers. Understanding the mechanisms through which KSMs operate can help enhance crop growth and yield by improving potassium availability in the soil (Meena et al., 2014).

Mechanism of Action

Target of Action

The primary target of Potassium 2-hydroxy-4-methoxybenzoate, also known as 4MSK, is the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, the pigment responsible for skin color .

Mode of Action

4MSK acts by inhibiting the activity of tyrosinase . By doing so, it interferes with the production of melanin .

Biochemical Pathways

The compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting tyrosinase, 4MSK disrupts this pathway, leading to a decrease in melanin production .

Result of Action

The inhibition of melanin production by 4MSK results in a lightening of the skin tone and a reduction in dark spots or age spots . This makes it a valuable ingredient in cosmetic formulations designed to even out skin tone and reduce hyperpigmentation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4MSK. For instance, exposure to light, heat, and air can degrade the compound and reduce its effectiveness. Therefore, it is typically stored at room temperature in a stable, light-resistant form . Additionally, the compound’s effectiveness can be influenced by the pH and composition of the skin to which it is applied.

Safety and Hazards

According to the available safety data sheet, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Potassium 2-hydroxy-4-methoxybenzoate . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or contact with skin or eyes, immediate medical attention should be sought .

Properties

IUPAC Name

potassium;2-hydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4.K/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJKYHIIYRGTCC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164997
Record name Potassium methoxysalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152312-71-5
Record name Potassium methoxysalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152312715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium methoxysalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM METHOXYSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3H7U4Y7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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